molecular formula C8H12N2S B12329640 4-Cyclopentylthiazol-2-amine

4-Cyclopentylthiazol-2-amine

Cat. No.: B12329640
M. Wt: 168.26 g/mol
InChI Key: CTBIYYQAACIPTJ-UHFFFAOYSA-N
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Description

4-Cyclopentylthiazol-2-amine is a heterocyclic organic compound that features a thiazole ring substituted with a cyclopentyl group at the 4-position and an amino group at the 2-position. Thiazole rings are known for their aromaticity and are found in various biologically active molecules, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentylthiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentylthiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

4-Cyclopentylthiazol-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopentylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, facilitating its binding to active sites. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopentylthiazol-2-amine is unique due to the presence of both the cyclopentyl and amino groups, which enhance its biological activity and specificity. The cyclopentyl group increases lipophilicity, improving membrane permeability, while the amino group allows for additional hydrogen bonding interactions .

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

4-cyclopentyl-1,3-thiazol-2-amine

InChI

InChI=1S/C8H12N2S/c9-8-10-7(5-11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,9,10)

InChI Key

CTBIYYQAACIPTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CSC(=N2)N

Origin of Product

United States

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